Dhpde - 6060-30-6

Dhpde

Catalog Number: EVT-1560374
CAS Number: 6060-30-6
Molecular Formula: C17H34NO8P
Molecular Weight: 411.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dhpde is classified under organic compounds and specifically falls into the category of heterocyclic compounds due to its nitrogen-containing ring structure. The primary source of Dhpde is synthetic organic chemistry, where it can be derived through various chemical reactions involving simpler organic precursors.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dhpde typically involves several methods, including:

  1. Condensation Reactions: This method often employs aldehydes and beta-ketoesters or similar compounds in the presence of a base to form the dihydropyridine ring.
  2. Cyclization Techniques: Cyclization can be achieved through the use of Lewis acids or transition metal catalysts, facilitating the formation of the heterocyclic structure.
  3. Multi-step Synthesis: A more complex approach may involve multiple steps where intermediates are formed and subsequently transformed into Dhpde through reduction or substitution reactions.

Each method has its specific conditions regarding temperature, solvent choice, and reaction time, which are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of Dhpde features a six-membered ring containing one nitrogen atom and five carbon atoms. The general formula for dihydropyridines is C5H5NC_5H_5N, but substitutions on the ring can lead to various derivatives with different functional groups.

  • Molecular Weight: Approximately 93.13 g/mol for the base structure.
  • Structural Formula: The basic structure can be represented as follows:
C5H5N\text{C}_5\text{H}_5\text{N}

This structure allows for various substitutions that can modify its pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

Dhpde participates in several key chemical reactions:

  1. Nucleophilic Substitution: The nitrogen atom in Dhpde can act as a nucleophile, allowing it to react with electrophiles to form new compounds.
  2. Reduction Reactions: Dihydropyridines can be reduced to form corresponding saturated derivatives, which may exhibit different biological activities.
  3. Oxidation Processes: Oxidation of Dhpde can lead to the formation of pyridine derivatives, which may have distinct pharmacological effects.

These reactions are crucial for modifying the compound's properties for specific applications in medicinal chemistry.

Mechanism of Action

Process and Data

The mechanism of action of Dhpde primarily involves its role as a calcium channel blocker. By inhibiting calcium influx into cells, particularly in vascular smooth muscle and cardiac tissues, Dhpde leads to:

  • Vasodilation: Resulting in decreased blood pressure.
  • Reduced Cardiac Workload: Beneficial in treating conditions such as angina pectoris.

The pharmacodynamics involve binding to specific sites on voltage-gated calcium channels, altering their conformation and reducing calcium permeability.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a crystalline solid.
  • Melting Point: Varies depending on substitution but generally falls within 100-200 °C range.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to strong acids or bases.
  • Reactivity: Can undergo electrophilic aromatic substitution due to the electron-rich nature of the aromatic system.

These properties are essential for understanding how Dhpde behaves in biological systems and its potential interactions with other compounds.

Applications

Scientific Uses

Dhpde has several significant applications in scientific research:

  1. Pharmacology: Used extensively as a model compound for studying calcium channel blockers and their effects on cardiovascular health.
  2. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  3. Biochemistry: Investigated for its potential roles in various biochemical pathways related to calcium signaling.
Introduction to Dihydropyrimidine Dehydrogenase (DPD)

Biochemical Role in Pyrimidine Metabolism

DPD is a homodimeric metalloenzyme containing two identical 111-kDa subunits. Each subunit binds several prosthetic groups essential for electron transfer:

  • One flavin adenine dinucleotide (FAD)
  • One flavin mononucleotide (FMN)
  • Four iron-sulfur clusters (Fe₄S₄) [9]

The enzyme employs a unique reductive activation mechanism:

  • Electron intake: NADPH donates electrons to FAD
  • Electron transfer: Sequential shuttling through Fe₄S₄ clusters
  • Substrate reduction: FMN delivers electrons to pyrimidine substrates at a spatially distinct active site (~60 Å from FAD site) [9]

Table 1: Enzymatic Characteristics of DPD

PropertyDetail
Molecular Weight222 kDa (homodimer)
Catalytic SitesNADPH-binding (FAD domain), Pyrimidine-binding (FMN domain)
Reaction CatalyzedReduction of 5,6-vinylic bond in uracil/thymine
Kinetic ParametersKm (uracil) = 5.2 μM; Km (thymine) = 7.8 μM
Tissue DistributionHighest in liver, peripheral blood mononuclear cells, intestinal mucosa

Genetic ablation of DPD activity leads to dihydropyrimidinuria, characterized by elevated systemic levels of uracil, thymine, and 5-hydroxymethyluracil. Complete DPD deficiency manifests with neurological sequelae including seizures, microcephaly, and developmental delay, though phenotypic expressivity varies widely, with some homozygous individuals remaining asymptomatic [1] [4]. A case study of a consanguineous Turkish family revealed a novel c.2059-22T>G mutation causing an in-frame insertion of seven amino acids (p.Gln686_Asp687ins7). Surprisingly, the homozygous father was asymptomatic, while the son exhibited severe neurological impairment, later attributed to comorbid Angelman syndrome—highlighting the complexity of genotype-phenotype correlations [1].

Pharmacogenomic Significance in Fluoropyrimidine Therapies

DPD deficiency markedly increases fluoropyrimidine toxicity risk due to impaired drug clearance. Four major DPYD variants account for ~30-50% of toxicity cases in European populations:

Table 2: Clinically Actionable DPYD Variants

VariantProtein EffectAllele FrequencyEnzyme ActivityToxicity Risk (OR)
c.1905+1G>A (*2A)Splicing defect0.5-2%Undetectable34.86 [95% CI:13.96-87.05]
c.1679T>G (*13)I560S0.1-0.5%<1%>20-fold
c.2846A>TD949V0.5-1.5%~30%4.3-fold
c.1129-5923C>GHapB3 splicing defect1.5-3%~70%3.5-fold

Data compiled from [2] [3] [6]

A 2024 meta-analysis of 16,005 cancer patients demonstrated 34.86-fold higher treatment-related mortality in variant carriers (13 deaths/587 carriers) versus non-carriers (14 deaths/15,418 non-carriers; p<0.05) [6]. Beyond these four variants, emerging evidence supports testing for:

  • c.2194G>A: Associated with neutropenia (OR=4.1, p<0.0001) and present in 12.5% of severe toxicity cases [3]
  • c.557A>G: Higher frequency in African-Americans (MAF=6.8% vs. 0.1% in Europeans) [4]

Current pharmacogenomic panels detect <20% of at-risk patients, prompting calls for comprehensive DPYD sequencing. Rare variants (MAF<0.1%) collectively contribute to toxicity susceptibility, with novel mutations like c.2434G>A (p.Gly812Arg) linked to life-threatening mucositis in capectiabine-treated patients [7].

Clinical Relevance of DPD Enzyme Variability

The clinical spectrum of DPD deficiency spans three tiers:

Phenotypic Heterogeneity

  • Asymptomatic deficiency: 3-8% of population; detected only via biochemical testing or drug challenge
  • Neurological deficiency: <0.1% prevalence; presents with seizures, microcephaly, intellectual disability
  • Drug-induced toxicity: Manifests as neutropenia, mucositis, hand-foot syndrome, neurotoxicity [4] [8]

Diagnostic challenges are exemplified by cases where DPD deficiency initially masked comorbid conditions. In one report, a child with homozygous c.2059-22T>G mutation exhibited severe neurological impairment originally attributed to DPD deficiency. Subsequent exome sequencing revealed a 15q11.2-13.1 deletion causing Angelman syndrome, demonstrating that neurological features may stem from concurrent genetic disorders [1].

Diagnostic Approaches

Table 3: DPD Assessment Methodologies

MethodTargetSensitivitySpecificityTurnaround Time
Uracil:Uracil-d₀ RatioFunctional enzyme activity97-99%92-95%4-6 hours
DPYD Targeted GenotypingCommon variants20-40%>99%24-48 hours
DPYD Full Gene SequencingAll coding variants>95%>99%7-14 days
DPD ImmunoassayProtein expression60-75%85-90%3-5 days

Adapted from [7] [10]

Ethnic variability significantly impacts diagnostic strategies:

  • African populations: Higher prevalence of c.557A>G (MAF=6.8%) and c.1896delC
  • Asian populations: c.2194G>A predominates (MAF=3.7%) with distinct haplotype structures
  • European populations: *2A and HapB3 account for >60% of deficient alleles [4] [7]

Metabolic Implications in Oncology

Beyond pharmacogenomics, DPD dysregulation influences tumor biology:

  • In metastatic melanoma, DPD expression increases 2.7-fold (p=2.85E-13) compared to primary tumors, driving pyrimidine pool imbalance and nucleic acid hypermetabolism [5]
  • Somatic DPYD mutations cluster in protein interaction domains (ligand-binding sites, electron transfer interfaces), potentially altering substrate affinity in tumors [5]
  • Upregulated pyrimidine degradation in DPD-mutated cancers correlates with chemotherapy resistance independent of fluoropyrimidine exposure [9]

These findings position DPD as both a therapeutic vulnerability and resistance mechanism in solid tumors, warranting further investigation into its oncogenic metabolic functions.

Properties

CAS Number

6060-30-6

Product Name

Dhpde

IUPAC Name

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexanoyloxypropyl] hexanoate

Molecular Formula

C17H34NO8P

Molecular Weight

411.4 g/mol

InChI

InChI=1S/C17H34NO8P/c1-3-5-7-9-16(19)23-13-15(26-17(20)10-8-6-4-2)14-25-27(21,22)24-12-11-18/h15H,3-14,18H2,1-2H3,(H,21,22)

InChI Key

PELYUHWUVHDSSU-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCC

Synonyms

1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine
1,2-dihexanoylphosphatidylethanolamine
DHPDE

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.